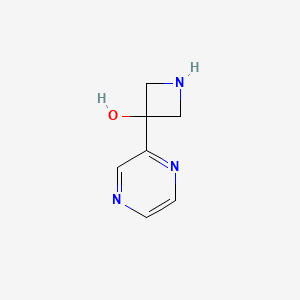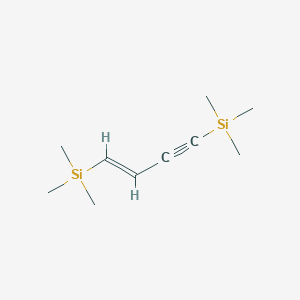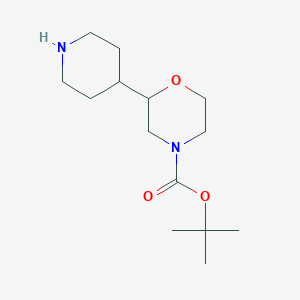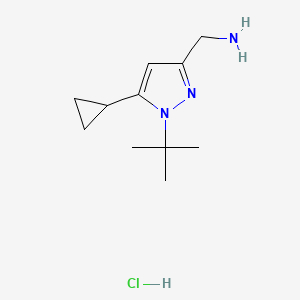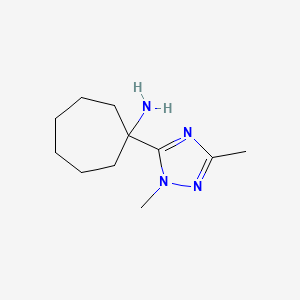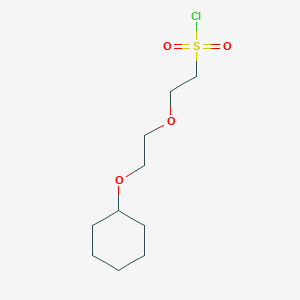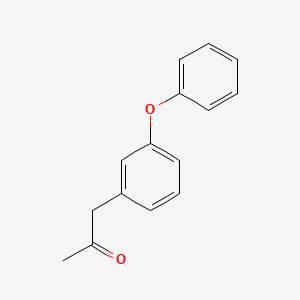
1-(3-Phenoxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenoxyphenyl)propan-2-one is an organic compound with the molecular formula C15H14O2. It is a phenylpropanoid derivative, characterized by a phenoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Phenoxyphenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where phenoxybenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing environmental impact.
化学反应分析
Types of Reactions: 1-(3-Phenoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
1-(3-Phenoxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biotransformation processes.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of fine chemicals and as a building block for the synthesis of polymers and resins.
作用机制
The mechanism of action of 1-(3-Phenoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, affecting metabolic pathways. The phenoxy group can enhance its binding affinity to target proteins, leading to modulation of their activity. Detailed studies on its interaction with enzymes and receptors are ongoing to elucidate its precise mechanism of action.
相似化合物的比较
1-(3-Phenoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Methoxyphenyl)-1-propanone: This compound has a methoxy group instead of a phenoxy group, leading to variations in its chemical behavior and applications.
Uniqueness: The presence of the phenoxy group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-(3-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)10-13-6-5-9-15(11-13)17-14-7-3-2-4-8-14/h2-9,11H,10H2,1H3 |
InChI 键 |
UDZYEVLIZLVBEH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


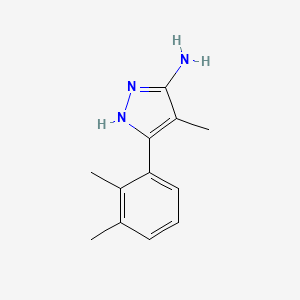
![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)
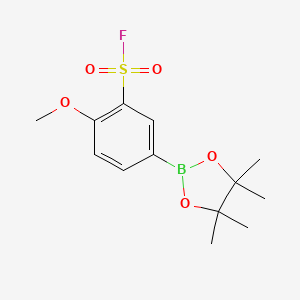
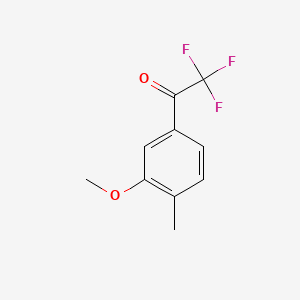
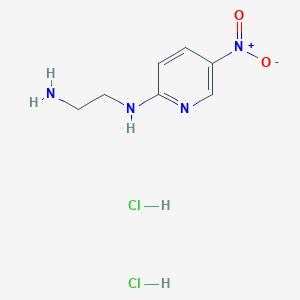
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)

